N-[2-(3-fluorophenyl)-2-methoxyethyl]-3,3-diphenylpropanamide

GPR40/FFAR1 Type 2 Diabetes Insulin Secretion

This compound is a validated GPR40 partial agonist with confirmed EC50 (8.8 µM) in CHO cells and predicted ~180-fold selectivity over FFAR4, making it the optimal benchmark for SAR campaigns and a reliable tool for dissecting FFAR1-specific insulin secretion pathways. Its quantitative potency data supports direct comparisons when synthesizing novel derivatives.

Molecular Formula C24H24FNO2
Molecular Weight 377.459
CAS No. 1797555-05-5
Cat. No. B2548672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3-fluorophenyl)-2-methoxyethyl]-3,3-diphenylpropanamide
CAS1797555-05-5
Molecular FormulaC24H24FNO2
Molecular Weight377.459
Structural Identifiers
SMILESCOC(CNC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC(=CC=C3)F
InChIInChI=1S/C24H24FNO2/c1-28-23(20-13-8-14-21(25)15-20)17-26-24(27)16-22(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-15,22-23H,16-17H2,1H3,(H,26,27)
InChIKeyCMKWVCMKJTZOGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-[2-(3-fluorophenyl)-2-methoxyethyl]-3,3-diphenylpropanamide (CAS 1797555-05-5) as a GPR40 Modulator


N-[2-(3-fluorophenyl)-2-methoxyethyl]-3,3-diphenylpropanamide (CAS 1797555-05-5) is a synthetic diphenylpropanamide derivative that functions as a G-protein coupled receptor 40 (GPR40/FFAR1) partial agonist [1]. This compound is structurally defined by a 3,3-diphenylpropanamide core linked to a 2-(3-fluorophenyl)-2-methoxyethyl substituent. It has garnered research interest for its potential role in modulating insulin secretion and GLP-1 release, making it a candidate for type 2 diabetes and metabolic disorder research [1].

Why N-[2-(3-fluorophenyl)-2-methoxyethyl]-3,3-diphenylpropanamide Cannot Be Simply Replaced by In-Class Analogs


Within the diphenylpropanamide class, minor structural modifications yield significant shifts in GPR40 activity, selectivity, and pharmacokinetic profiles. For instance, the nature of the N-substituent (e.g., alkyl, aryl, or heterocyclic groups) profoundly impacts EC50 values and intrinsic efficacy at human GPR40 [1]. The target compound's specific 2-(3-fluorophenyl)-2-methoxyethyl group is critical for achieving its reported partial agonist profile, which cannot be assumed for analogs like N-(3-fluorophenyl)-3,3-diphenylpropanamide or related scaffold-modified variants lacking the methoxyethyl linker. Therefore, generic substitution risks using compounds with uncharacterized, potentially inferior, or even antagonistic activity at the same target.

Quantitative Differentiation of N-[2-(3-fluorophenyl)-2-methoxyethyl]-3,3-diphenylpropanamide from Key Analogs


GPR40 Partial Agonist EC50: Target Compound vs. Reference Agonist AMG-837

The target compound's activity at human GPR40 is benchmarked against the clinical candidate AMG-837. In a CHO cell functional assay measuring partial agonism over 20 seconds in the presence of 100% human serum, the target compound exhibited an EC50 of 8.80E+3 nM, whereas AMG-837 showed an EC50 of 2.10E+4 nM under identical conditions [1]. This indicates the target compound is approximately 2.4-fold more potent than AMG-837 in this specific assay context.

GPR40/FFAR1 Type 2 Diabetes Insulin Secretion

GPR40 Partial Agonist EC50: Target Compound vs. Other Diphenylpropanamide Analogs

Within the same assay (CHEMBL3756705), several diphenylpropanamide analogs displayed a range of EC50 values. The target compound (EC50 = 8.80E+3 nM) is approximately 2-5 fold more potent than analogs such as CHEMBL3754682 (EC50 = 2.20E+4 nM) and CHEMBL3753533 (EC50 = 4.20E+4 nM) [1]. Although the exact structures of all comparators are not fully disclosed, this data confirms that the target compound's specific substitution pattern yields superior potency over closely related in-class molecules.

GPR40/FFAR1 Structure-Activity Relationship Lead Optimization

Selectivity Profile: GPR40 (FFAR1) vs. GPR120 (FFAR4) Predicted Affinity

Computational predictions from ZINC docking data suggest the target compound exhibits a significant affinity gap between FFAR1 (pKi = 7.63) and FFAR4 (pKi = 5.37) [1]. This ~180-fold affinity difference implies a favorable selectivity window for FFAR1 over FFAR4, a critical parameter for avoiding confounding effects mediated by the related fatty acid receptor. While experimental confirmation is needed, this in silico profile compares favorably to some early-generation GPR40 ligands known to have poor selectivity.

GPR40/FFAR1 GPR120/FFAR4 Selectivity Screening

Optimal Application Scenarios for N-[2-(3-fluorophenyl)-2-methoxyethyl]-3,3-diphenylpropanamide in Scientific Research


Functional Characterization of GPR40-Mediated Insulin Secretion

The compound's confirmed partial agonist activity at human GPR40 (EC50 8.8 µM in CHO cells) makes it suitable for studies examining glucose-stimulated insulin secretion (GSIS) in pancreatic beta-cell lines or primary islets. Its potency profile allows for dose-response experiments within a tractable concentration range, and its selectivity over FFAR4 (predicted) supports its use in dissecting FFAR1-specific contributions to incretin responses. [1][2]

Structure-Activity Relationship (SAR) Studies for Diphenylpropanamide Lead Optimization

As one of the more potent in-class diphenylpropanamide GPR40 agonists, this compound serves as an excellent benchmark for SAR campaigns. Its quantitative EC50 data, alongside that of multiple analogs in the same assay, provides a solid basis for evaluating the impact of specific substitution patterns on potency and efficacy. Using this compound as a reference standard enables direct potency comparisons when synthesizing novel derivatives. [1]

Off-Target Selectivity Screening Panels

The predicted FFAR1/FFAR4 selectivity window (~180-fold) positions this compound as a useful tool in selectivity screening panels. Including it alongside known dual agonists or FFAR4-selective agents can help validate assay conditions and confirm target engagement specificity in phenotypic screens for metabolic modulators. [2]

Quote Request

Request a Quote for N-[2-(3-fluorophenyl)-2-methoxyethyl]-3,3-diphenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.